molecular formula C10H20FNO B1485590 (1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclohexan-1-amine CAS No. 2165579-15-5

(1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclohexan-1-amine

Cat. No. B1485590
M. Wt: 189.27 g/mol
InChI Key: LKBIHLIHGZNKEX-NXEZZACHSA-N
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Description

(1R,2R)-2-Fluoro-N-(3-methoxypropyl)cyclohexan-1-amine, also known as FMPC, is a cyclic amine that has been studied for its potential applications in scientific research. FMPC is a fluorinated cyclic amine that has been found to possess a wide range of biological and chemical properties, making it an attractive candidate for a variety of laboratory experiments.

Scientific Research Applications

Environmental Science Applications

One notable application of amine-functionalized compounds is in the environmental science field, particularly for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. A review by Ateia et al. (2019) highlights the use of amine-containing sorbents for PFAS removal, emphasizing the combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology in the efficient removal of these persistent pollutants (Ateia et al., 2019).

Catalysis and Synthesis

In the field of organic synthesis, amine-functionalized compounds play a crucial role in catalytic processes. For example, amine-functionalized metal–organic frameworks (MOFs) are utilized for their potential in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. Lin et al. (2016) provide a comprehensive review on the synthesis, structures, and properties of amine-functionalized MOFs, highlighting their applications in catalysis and gas separation processes (Lin et al., 2016).

Biomolecular Immobilization

The generation of chemically reactive surfaces through plasma methods for biomolecule immobilization is another significant application. Siow et al. (2006) review plasma surface treatments and plasma polymerization for fabricating surfaces containing reactive amine groups. These surfaces are particularly useful for covalent immobilization of molecules that can exert bio-specific responses, facilitating applications in cell colonization and biomolecule immobilization (Siow et al., 2006).

Analytical Chemistry

In analytical chemistry, amine compounds are central to various detection and analysis techniques. Perinu et al. (2014) discuss the application of Nuclear Magnetic Resonance (NMR) spectroscopy for studying CO2 absorption in aqueous amine solvents, showcasing the technique's power in direct molecular-level measurements relevant for post-combustion CO2 capture (Perinu et al., 2014).

properties

IUPAC Name

(1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20FNO/c1-13-8-4-7-12-10-6-3-2-5-9(10)11/h9-10,12H,2-8H2,1H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBIHLIHGZNKEX-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1CCCCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN[C@@H]1CCCC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclohexan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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